(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one
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Overview
Description
(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one is a synthetic organic compound characterized by its unique structural features. This compound contains a fluoropropoxy group attached to a phenyl ring, which is further connected to a phenoxyanilino group through a prop-2-en-1-one linkage. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 4-(3-fluoropropoxy)benzaldehyde: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate.
Synthesis of this compound: The final compound can be obtained by a condensation reaction between 4-(3-fluoropropoxy)benzaldehyde and 4-phenoxyaniline in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Additionally, industrial processes may incorporate advanced purification techniques like recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The fluoropropoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium hydroxide or primary amines in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxy or amino derivatives.
Scientific Research Applications
(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit a particular enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-(3-chloropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one
- (E)-1-[4-(3-bromopropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one
- (E)-1-[4-(3-methoxypropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one
Uniqueness
(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one is unique due to the presence of the fluoropropoxy group, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO3/c25-16-4-18-28-21-11-7-19(8-12-21)24(27)15-17-26-20-9-13-23(14-10-20)29-22-5-2-1-3-6-22/h1-3,5-15,17,26H,4,16,18H2/b17-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRCIRNPBFZFCK-BMRADRMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C/C(=O)C3=CC=C(C=C3)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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